4-Amino-6-[2-(4-nitrophenyl)hydrazinyl]pyrimidine-2,5-dione
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Overview
Description
4-Amino-6-[2-(4-nitrophenyl)hydrazinyl]pyrimidine-2,5-dione is a heterocyclic compound featuring a pyrimidine ring substituted with an amino group and a hydrazinyl group linked to a nitrophenyl moiety. This compound is of interest due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-[2-(4-nitrophenyl)hydrazinyl]pyrimidine-2,5-dione typically involves the reaction of 4-nitrophenylhydrazine with a suitable pyrimidine precursor under controlled conditions. One common method involves the condensation of 4-nitrophenylhydrazine with 4,6-dichloropyrimidine-2,5-dione in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a polar solvent like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-[2-(4-nitrophenyl)hydrazinyl]pyrimidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: The amino and hydrazinyl groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are typically used for reduction reactions.
Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the amino and hydrazinyl groups under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
4-Amino-6-[2-(4-nitrophenyl)hydrazinyl]pyrimidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Amino-6-[2-(4-nitrophenyl)hydrazinyl]pyrimidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-6-[2-(4-chlorophenyl)hydrazinyl]pyrimidine-2,5-dione
- 4-Amino-6-[2-(4-methylphenyl)hydrazinyl]pyrimidine-2,5-dione
- 4-Amino-6-[2-(4-fluorophenyl)hydrazinyl]pyrimidine-2,5-dione
Uniqueness
4-Amino-6-[2-(4-nitrophenyl)hydrazinyl]pyrimidine-2,5-dione is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties.
Properties
CAS No. |
88405-58-7 |
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Molecular Formula |
C10H8N6O4 |
Molecular Weight |
276.21 g/mol |
IUPAC Name |
6-amino-5-hydroxy-4-[(4-nitrophenyl)diazenyl]-1H-pyrimidin-2-one |
InChI |
InChI=1S/C10H8N6O4/c11-8-7(17)9(13-10(18)12-8)15-14-5-1-3-6(4-2-5)16(19)20/h1-4,17H,(H3,11,12,13,18) |
InChI Key |
IWNFBUVZQIOHGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=NC(=O)NC(=C2O)N)[N+](=O)[O-] |
Origin of Product |
United States |
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